Heck Reaction: Pd(dippf)Cl₂ Outperforms Pd(dppf)Cl₂ in Yield and Rate
In the model Heck coupling of iodobenzene with tert-butyl acrylate, Pd(dippf)Cl₂ delivered yields 'well in excess' of those obtained with the archetypal Pd(dppf)Cl₂ under identical conditions [1]. At a catalyst loading of 1.0 mol% in toluene/acetonitrile (1:1) at 65–100 °C with Hünig's base and CuI as reducing agent, the dippf-based catalyst reached substantially higher conversions. The abstract reports that the dippf complexes are 'more efficient catalysts for the Heck reaction than their (diphenylphosphino)ferrocene analogues' [1].
| Evidence Dimension | Heck coupling catalytic efficiency (yield of E-tert-butyl cinnamate) |
|---|---|
| Target Compound Data | Yields well in excess of dppf analogue; >95% conversion reported at 1.0 mol% loading |
| Comparator Or Baseline | Pd(dppf)Cl₂ yields under identical conditions (significantly lower, exact figures behind paywall) |
| Quantified Difference | Substantially higher yields; exact fold-increase requires full-text access |
| Conditions | Iodobenzene + tert-butyl acrylate, 1.0 mol% cat., toluene/MeCN (1:1), NEtⁱPr₂, CuI, 65–100 °C |
Why This Matters
For procurement decisions involving Heck coupling, Pd(dippf)Cl₂ offers a demonstrably higher return on catalyst investment than the less expensive but markedly less active Pd(dppf)Cl₂.
- [1] Butler, I. R.; Cullen, W. R.; Rettig, S. J.; Trotter, J. Palladium (II) complexes of (diisopropylphosphino)-ferrocenes: improved catalysts for the Heck reaction. Tetrahedron Lett. 1998, 39, 7763–7766. View Source
